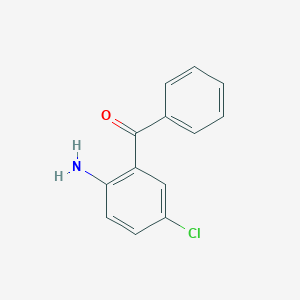

2-Amino-5-chlorobenzophenone

描述

Structure

3D Structure

属性

IUPAC Name |

(2-amino-5-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWXHHBROGLWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052463 | |

| Record name | 2-Amino-5-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719-59-5 | |

| Record name | 2-Amino-5-chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=719-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chlorbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-amino-5-chlorophenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZEPAM BENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR80014ZBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 2 Amino 5 Chlorobenzophenone

Conventional Synthetic Approaches

Conventional methods remain central to the industrial production of 2-Amino-5-chlorobenzophenone. These approaches are well-documented and have been optimized over time, though they each present unique advantages and challenges regarding yield, purity, and environmental impact.

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. This electrophilic aromatic substitution involves the acylation of an aromatic ring, in this case, a substituted aniline (B41778) or its derivative, with an acyl chloride in the presence of a Lewis acid catalyst.

One direct route to this compound is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride. patsnap.compatsnap.com This reaction typically requires a Lewis acid catalyst, such as zinc chloride or aluminum chloride, to facilitate the formation of the acylium ion electrophile. google.comprepchem.com The benzoyl group is directed to the position ortho to the amino group.

The process involves heating a mixture of p-chloroaniline and benzoyl chloride with a catalyst. google.com The reaction is often conducted at elevated temperatures (180-225°C) until the evolution of hydrogen chloride gas ceases. google.com However, this method is noted for requiring harsh, strictly anhydrous conditions and can result in moderate yields, with one reported instance being 39%. patsnap.compatsnap.com The amino group of the starting material is a strongly activating, ortho-, para-directing group, but its basicity can lead to complexation with the Lewis acid catalyst, necessitating careful control of reaction conditions.

| Reactants | Catalyst | Conditions | Reported Yield |

| p-Chloroaniline, Benzoyl Chloride | Zinc Chloride (ZnCl₂) | Heat to 180-225°C | 39% patsnap.compatsnap.com |

| p-Chloroaniline, Benzonitrile | Boron trichloride, Aluminum chloride | Reflux in tetrachloroethane | Not specified prepchem.com |

To circumvent issues related to the free amino group, derivatives of anthranilic acid are often used. asianpubs.org This strategy involves protecting the amino group before the Friedel-Crafts reaction to prevent side reactions and improve the yield and regioselectivity of the acylation. asianpubs.org

One approach is the protection of the amino group in 2-amino-5-chlorobenzoic acid. ontosight.ai For instance, the amino group can be protected with p-toluenesulfonyl chloride. asianpubs.org The resulting N-protected anthranilic acid is then converted to its acid chloride and subsequently reacted with benzene (B151609) in a Friedel-Crafts reaction to produce the protected benzophenone (B1666685). The final step involves the removal of the protecting group under acidic conditions to yield this compound. asianpubs.org Another method involves forming an amidine adduct with dimethylformamide to protect the amine. asianpubs.org While these multi-step procedures can offer cleaner reactions, they add complexity and may require harsh conditions for deprotection. asianpubs.org

A widely used method for synthesizing this compound involves the reductive cleavage of a 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) (also known as 5-chloro-3-phenylanthranil) intermediate. patsnap.compatsnap.com This reduction is commonly achieved using iron powder in the presence of an acid. wikipedia.orggoogle.com

The process typically involves refluxing the isoxazole (B147169) derivative with iron powder in a solvent system like toluene (B28343), with the addition of hydrochloric acid (muriatic acid). google.comsmolecule.com The iron acts as a reducing agent, facilitating the cleavage of the N-O bond of the isoxazole ring, which is followed by reduction to form the amino group. smolecule.com This method is advantageous because the iron powder is inexpensive and its lower reducibility prevents the unwanted reduction of the ketone's carbonyl group to a hydroxyl group. google.com The reaction is generally heated to around 110°C. google.com This route is considered economical and applicable for large-scale industrial production, with the resulting iron slag being recyclable, which minimizes environmental pollution. google.com

| Reactant | Reducing Agent | Reagents/Solvents | Conditions |

| 5-Chloro-3-phenyl-2,1-benzisoxazole | Iron Powder | Toluene, Hydrochloric Acid | Reflux at ~110°C google.com |

The reaction between chloroanilines and benzoyl chlorides is a general and common route for synthesizing substituted 2-aminobenzophenones. chemicalbook.com The specific reaction of p-chloroaniline with benzoyl chloride, as detailed under the Friedel-Crafts section (2.1.1.1), is a primary example.

A notable variation of this approach involves the use of different catalytic systems to drive the reaction. For instance, a synthesis has been described using p-chloroaniline, benzonitrile, boron trichloride, and aluminum chloride in tetrachloroethane. prepchem.com In this procedure, the mixture is refluxed for several hours. Following the initial reaction, the intermediate is hydrolyzed using hydrochloric acid and subsequently sodium hydroxide (B78521) to yield this compound after purification by column chromatography. prepchem.com These methods highlight the versatility of the acylation reaction, where the choice of catalyst and solvent system can be adapted to optimize the synthesis. chemicalbook.com

A powerful method for forming the benzophenone structure involves the reaction of a 2-aminobenzonitrile (B23959) derivative with an organometallic reagent, such as a Grignard reagent (organomagnesium halide) or an organolithium reagent. asianpubs.org This approach offers high yields and good specificity.

In this synthesis, 2-amino-5-chlorobenzonitrile (B58002) is reacted with a phenyl Grignard reagent (e.g., phenylmagnesium bromide). The organometallic reagent performs a nucleophilic addition to the nitrile carbon, forming an intermediate imine salt. asianpubs.org This intermediate is then hydrolyzed in a subsequent step, typically by the addition of aqueous acid, to yield the final ketone product, this compound. asianpubs.org A key advantage of this method is that the ketone is not formed until the final hydrolysis step, which prevents the organometallic reagent from reacting with the product ketone. asianpubs.org This transformation has been reported to produce good yields, around 71%. asianpubs.org A related reaction using phenylboronic acid in place of a Grignard reagent has been reported to achieve yields as high as 96%. patsnap.com

| Starting Material | Organometallic Reagent | Key Intermediate | Reported Yield |

| 2-Amino-5-chlorobenzonitrile | Phenyl-Grignard or Lithium Reagents | Imine salt asianpubs.org | 71% asianpubs.org |

| 2-Amino-5-chlorobenzonitrile | Phenylboronic acid | Not specified | 96% patsnap.com |

Friedel-Crafts Acylation Reactions

Modern and Green Chemistry Synthetic Strategies

Recent advancements in chemical synthesis have led to the development of more efficient, rapid, and environmentally conscious methods for producing this compound and its derivatives. These strategies often result in higher yields and shorter reaction times.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rjpbcs.com In the context of this compound chemistry, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods. sciencemadness.orgarabjchem.org

Research has demonstrated that the synthesis of derivatives starting from this compound can be completed in minutes under microwave irradiation, whereas conventional methods may require several hours. sciencemadness.orgarabjchem.orgactascientific.com For instance, the reaction of 2-(chloroacetamido)-5-chlorobenzophenone with various anilines to form derivatives was achieved in just 2-3 minutes in a microwave oven, yielding superior results to the conventional reflux method. arabjchem.org Similarly, the synthesis of benzodiazepine-2-ones from a 2-chloroacetamido-5-chlorobenzophenone precursor achieved excellent yields of around 90% within minutes. actascientific.comasianpubs.org Some hybrid methods even use microwave heating to facilitate the conversion of the 5-chloro-3-phenyl-2,1-benzisoxazole intermediate. patsnap.compatsnap.com

| Starting Material | Reagents | Method | Time | Yield | Reference |

| 2-(chloroacetamido)-5-chlorobenzophenone, Aniline derivatives | K₂CO₃, DMF | Microwave (360W) | 2–3 min | Better than conventional | sciencemadness.org, arabjchem.org |

| 2-chloroacetamido-5-chlorobenzophenone | Hexamethylenetetramine, NH₄Cl, Methanol (B129727):Water | Microwave | Minutes | ~90% | actascientific.com, asianpubs.org |

| 2-aminobenzophenones | Diphenyl phosphate (B84403) (catalyst) | Microwave (solvent-free) | 3 min | High | rjpbcs.com |

Palladium catalysts are instrumental in modern organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. One notable application is the reduction of the 5-chloro-3-phenyl-2,1-benzisoxazole intermediate using a palladium-on-carbon (Pd/C) catalyst. patsnap.comgoogle.com In this step, the benzisoxazole is subjected to catalytic hydrogenation to open the ring and form the desired amino ketone structure. google.com

A patent describes a method where 5-chloro-3-phenyl-2,1-benzisoxazole is heated with a palladium-carbon catalyst and ammonium (B1175870) formate (B1220265) in methanol to produce this compound. patsnap.com Another process involves hydrogenating the same intermediate in an autoclave with a palladium-carbon catalyst. google.com Furthermore, palladium catalysis is crucial in the synthesis of the unsubstituted parent compound, 2-aminobenzophenone (B122507), via the dehalogenation of 5-halo-2-aminobenzophenone precursors using hydrogen gas and a palladium catalyst. google.com

The use of ultrasonic irradiation (sonochemistry) offers another green chemistry approach that can enhance reaction rates and yields. The physical phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can accelerate chemical transformations.

A patented method for synthesizing this compound explicitly employs this technique in the initial cyclization step. patsnap.compatsnap.com In this process, a mixture of p-chloronitrobenzene, phenylacetonitrile, and sodium hydroxide in ethanol (B145695) is subjected to ultrasonic oscillation at 25-35 °C for one hour. patsnap.compatsnap.com This sonochemical assistance facilitates the formation of the 5-chloro-3-phenyl-2,1-benzisoxazole intermediate. Research has confirmed that for the synthesis of 2-aminobenzophenone derivatives via this general pathway, ultrasound irradiation leads to high yields within a short reaction time. asianpubs.orgresearchgate.net

| Step | Reactants | Conditions | Time | Reference |

| Cyclization | p-chloronitrobenzene, phenylacetonitrile, NaOH, ethanol | Ultrasonic Oscillation (100-200W, 40Hz), 25-35 °C | 1 hour | patsnap.com, patsnap.com |

Flow chemistry, or continuous flow processing, is a modern paradigm in chemical manufacturing that involves pumping reagents through a network of tubes or microreactors. This technology offers superior control over reaction parameters like temperature and pressure, enhanced safety, and easier scalability compared to traditional batch processing.

While specific literature detailing the complete synthesis of this compound using a flow process is limited, the principles of flow chemistry are highly applicable to its synthesis. For instance, a continuous flow process is noted for the production of the related compound 2-Amino-2',5-dichlorobenzophenone. nbinno.com Moreover, flow reactors have been successfully used in the synthesis of 2-aminobenzophenones to hydrolyze imine salt intermediates, a step that benefits from the precise control offered by flow systems to prevent unwanted side reactions. asianpubs.org The application of flow chemistry could optimize the various steps in the synthesis of this compound, particularly in managing exothermic reactions and improving the safety and consistency of the manufacturing process.

Green Chemistry Protocols for Quinazoline (B50416) Derivatives Utilizing this compound as Precursor

The synthesis of quinazoline derivatives, a significant class of nitrogen-containing heterocycles, from this compound has been a subject of extensive research, with a growing emphasis on environmentally benign protocols. asianpubs.org Green chemistry approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov

Several methods have been developed that align with these principles. One notable approach involves a one-pot, three-component reaction of this compound, an aromatic aldehyde, and ammonium acetate (B1210297). researchgate.netresearchgate.net The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst exemplifies a green strategy. researchgate.netresearchgate.net This method offers significant advantages by avoiding traditional acidic catalysts and simplifying product isolation. researchgate.netresearchgate.net

Another green protocol employs a reusable heterogeneous catalyst, such as sodium hydrogensulfate on silica (B1680970) gel (NaHSO₄·SiO₂). arkat-usa.org This catalyst has proven effective for the Friedländer annulation reaction between this compound and various ketones under solvent-free conditions. arkat-usa.org The catalyst's reusability is a key feature; for instance, in the reaction with ethyl acetoacetate, the catalyst was reused for three successive runs with only a minor decrease in product yield. arkat-usa.org

Microwave-assisted organic synthesis represents another green technique applied to the formation of quinolines and related heterocycles from this compound. researchgate.net This method often leads to shorter reaction times and cleaner reactions compared to conventional heating. researchgate.net Furthermore, deep eutectic solvents (DES) have been explored as biodegradable and renewable media for quinazoline synthesis, avoiding the use of expensive and toxic catalysts and organic solvents. researchgate.net Metal-free synthesis using air as the oxidant has also been developed, presenting a highly atom-efficient route. rsc.org

Table 1: Green Chemistry Protocols for Quinazoline Derivatives This table summarizes various green synthetic methods for quinazoline derivatives starting from this compound.

| Reactants | Catalyst/Solvent System | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| This compound, Aromatic Aldehydes, Ammonium Acetate | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Reflux | Avoids acidic catalysts; ease of product isolation. | researchgate.net |

| This compound, Ethyl Acetoacetate | NaHSO₄·SiO₂ | Solvent-free, 120°C | Reusable catalyst, high yield over successive runs. | arkat-usa.org |

| This compound, Aromatic Aldehydes, Ammonium Acetate | Deep Eutectic Solvent (DES) | Heating | Biodegradable and renewable solvent system. | researchgate.net |

| 2-Aminoarylmethanols (derived from aminobenzophenones), Nitriles | CsOH / Air | Heating in air | Metal-free, uses air as the oxidant. | rsc.org |

Catalyst-Free Approaches

In the pursuit of more sustainable and economically viable synthetic routes, catalyst-free methodologies for preparing derivatives from this compound have been developed. These approaches simplify procedures and reduce the environmental impact associated with catalyst use and removal. asianpubs.org

A significant catalyst-free method involves the synthesis of quinazoline derivatives using a low-melting mixture of sugar, urea, and salt as the solvent. asianpubs.org This green and efficient system circumvents the need for any external catalyst. Another important application is the catalyst-free synthesis of 1,4-benzodiazepin-2-ones. asianpubs.org In this procedure, 2-(chloroacetamido)-5-chlorobenzophenone (an intermediate derived from this compound) is reacted with hexamethylenetetramine (hexamine) and ammonium chloride. asianpubs.org The reaction is effectively carried out using microwave irradiation and a mixture of methanol and water as the solvent, demonstrating an ecologically friendly and economically effective process. asianpubs.org

Table 2: Catalyst-Free Synthesis of Heterocyclic Derivatives This table outlines catalyst-free methods for synthesizing derivatives from precursors of this compound.

| Target Derivative | Starting Material | Reagents | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Quinazoline Derivatives | 2-Aminobenzophenone, Aldehyde, Ammonium Acetate | - | Low-melting sugar-urea-salt mixture | Not specified | asianpubs.org |

| 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | 2-(Chloroacetamido)-5-chlorobenzophenone | Hexamethylenetetramine, Ammonium Chloride | Methanol:Water, Microwave (30W, 80°C) | up to 90% | asianpubs.org |

Synthesis of Key Intermediates from this compound

2-(Chloroacetamido)-5-chlorobenzophenone is a crucial intermediate, particularly in the synthesis of 1,4-benzodiazepines. sciencemadness.orgresearchgate.net Its preparation typically involves the acylation of this compound with chloroacetyl chloride.

Several protocols for this synthesis have been reported, varying in reaction conditions, solvent, and method of heating. In a conventional approach, this compound is reacted with chloroacetyl chloride in toluene, followed by refluxing for several hours. sciencemadness.org This method yields the desired product in high purity after recrystallization from alcohol. sciencemadness.org A more energy-efficient alternative utilizes microwave irradiation. sciencemadness.org When a solution of the reactants in toluene is subjected to microwave irradiation for just a few minutes, the reaction completes with a higher yield compared to the conventional heating method. sciencemadness.org

Another refined procedure involves the dropwise addition of chloroacetyl chloride to a solution of this compound in toluene at a low temperature (5–10 °C), followed by stirring at room temperature for 3-4 hours. asianpubs.orgactascientific.com This method provides an excellent yield (97.3%) of the crystalline product after purification. asianpubs.orgactascientific.com

Table 3: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone This table compares different synthetic methods for 2-(chloroacetamido)-5-chlorobenzophenone.

| Method | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | This compound, Chloroacetyl Chloride | Toluene | Reflux for 2.5 hours | 82% | sciencemadness.org |

| Microwave Irradiation | This compound, Chloroacetyl Chloride | Toluene | 360 W for 1 minute | 88% | sciencemadness.org |

| Low Temperature Addition | This compound, Chloroacetyl Chloride | Toluene | Addition at 5-10°C, then stir at RT for 3-4 hours | 97.3% | asianpubs.orgactascientific.com |

| Alternative Conventional | This compound, p-Chloroacetanilide | Ethyl Acetate | Heat to 80°C for 4 hours | 87% | google.com |

2-Methylamino-5-chlorobenzophenone is another vital intermediate, notably used in the synthesis of widely recognized pharmaceuticals like diazepam. google.comglpbio.com Various synthetic routes have been established for its preparation.

One patented method describes the methylation of this compound using dimethyl carbonate as the methylating agent. google.com The reaction is conducted in the presence of a high silicon-to-aluminum ratio small crystal NaY molecular sieve catalyst. google.com The process involves heating the reactants to around 85-90 °C for several hours, leading to a high yield of the desired product after purification. google.com This method is presented as an improvement over older techniques that may involve more hazardous reagents. google.com

An alternative synthesis starts from 5-chloro-3-phenyl-2,1-benzisoxazole, which is first methylated using dimethyl sulfate (B86663) (DMS) to form a quaternary ammonium salt. guidechem.com This intermediate is then reduced with iron powder under acidic conditions to yield 2-methylamino-5-chlorobenzophenone. guidechem.com This one-pot process avoids the separate isolation and handling of the methylated intermediate. guidechem.com

Table 4: Synthesis of 2-Methylamino-5-chlorobenzophenone This table details methods for the synthesis of 2-methylamino-5-chlorobenzophenone.

| Starting Material | Reagents/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| This compound | Dimethyl Carbonate, NaY molecular sieve catalyst | Heat to 90°C for 6.5 hours | 91.8% | google.com |

| 5-Chloro-3-phenyl-2,1-benzisoxazole | 1) Dimethyl Sulfate (DMS) 2) Iron powder, Ammonium chloride | 1) Heat to 65°C 2) Reflux at 75°C | 97.3% | guidechem.com |

Iii. Derivatization and Chemical Transformations of 2 Amino 5 Chlorobenzophenone

Synthesis of 2-Amino-5-chlorobenzophenone Derivatives

The dual functionality of this compound allows for selective reactions at either the amino group or the carbonyl group, enabling the synthesis of a broad spectrum of derivatives.

Reaction with Aniline (B41778) Derivatives

Derivatives of this compound can be synthesized through reactions involving its amino group. One such pathway involves the initial acylation of the amino group, followed by reaction with aniline derivatives. For instance, 2-(chloroacetamido)-5-chlorobenzophenone, an acetylated intermediate of this compound, reacts with various substituted anilines to yield a series of novel compounds. researchgate.net This synthesis has been successfully carried out using both conventional heating and microwave irradiation methods, with microwave-assisted synthesis often providing better yields in a shorter time frame. researchgate.net

| Aniline Reactant | Resulting Derivative (R group on the amide nitrogen) | Synthesis Method |

|---|---|---|

| Aniline | -C₆H₅ | Conventional, Microwave |

| 4-Chloroaniline | -C₆H₄-Cl | Conventional, Microwave |

| 4-Methylaniline | -C₆H₄-CH₃ | Conventional, Microwave |

| 4-Methoxyaniline | -C₆H₄-OCH₃ | Conventional, Microwave |

| 4-Nitroaniline | -C₆H₄-NO₂ | Conventional, Microwave |

Formation of Schiff Bases

The primary amino group of this compound can react with aldehydes or ketones to form imines, commonly known as Schiff bases. A notable example is the reaction with 2-hydroxybenzaldehyde, which yields 2-(2-hydroxybenzylidene)amino-5-chlorobenzophenone. researchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N) of the imine.

Acetylation and Subsequent Reactions

The amino group of this compound is readily acetylated. For example, reaction with acetic anhydride (B1165640) in ethanol (B145695) leads to the formation of N-(2-benzoyl-4-chlorophenyl)acetamide. This acetylation serves as a protection step for the amino group, allowing for subsequent reactions on other parts of the molecule. Following acetylation, further derivatization can be achieved, such as N-methylation of the newly formed acetamide, demonstrating a multi-step synthetic pathway originating from the initial compound.

Derivatives with Nitrogen Mustard Moieties

This compound serves as a scaffold for creating complex molecules that incorporate biologically active moieties, such as nitrogen mustards. Research has focused on synthesizing conjugates that link a benzodiazepine (B76468) nucleus (derived from this compound) with a nitrogen mustard like bis(2-chloroethyl)amine. researchgate.net The strategy involves creating a carrier molecule (the benzodiazepine part) designed to transport the cytotoxic alkylating agent (the mustard moiety), potentially across biological barriers. researchgate.net

Semicarbazone Derivatives

The carbonyl (ketone) group of this compound can undergo condensation reactions with amine-related compounds. Reaction with semicarbazide (B1199961) hydrochloride results in the formation of this compound semicarbazone. This reaction is a classic test for ketones and involves the nucleophilic addition of the terminal amino group of semicarbazide to the carbonyl carbon, followed by elimination of a water molecule to form a semicarbazone. Similarly, thiosemicarbazones can be synthesized, such as the S-methyl thiosemicarbazone derivative of this compound. researchgate.net

Reactivity Studies and Reaction Mechanisms

The chemical behavior of this compound is dictated by the interplay of its functional groups. The amino group is nucleophilic and readily undergoes acylation and imine formation. The carbonyl group, while less reactive than an aldehyde's carbonyl, undergoes nucleophilic addition with strong nucleophiles or condensation reactions.

The compound is a key substrate in the Friedländer annulation for the synthesis of quinolines. patsnap.com This reaction involves the condensation of an o-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. Studies have shown that the reaction time for this compound in these syntheses is longer compared to its non-chlorinated analog, 2-aminobenzophenone (B122507), suggesting that the electron-withdrawing nature of the chlorine atom may influence the reactivity of the participating functional groups. acs.org

The synthesis of this compound itself provides insight into its stability and reactivity. One method involves the reduction of a 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) intermediate using iron powder. google.com Notably, under these conditions, the iron powder is sufficiently reductive to open the isoxazole (B147169) ring but is mild enough to avoid reducing the benzophenone's carbonyl group to a hydroxyl group. google.com This selective reactivity is crucial for the successful synthesis of the target compound.

Furthermore, the synthesis of benzodiazepines from this compound often begins with a reaction at the amino group, for example, with hydroxylamine (B1172632), followed by reaction with chloroacetyl chloride and subsequent cyclization and rearrangement steps to form the characteristic diazepine (B8756704) ring. wikipedia.org

Nucleophilic Addition Reactions

The carbonyl group of this compound is an electrophilic site susceptible to attack by nucleophiles. A prominent example of a nucleophilic addition reaction is its condensation with hydroxylamine. This reaction proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule to form an oxime derivative, this compound oxime. This transformation is a critical initial step in the synthesis of several benzodiazepines, including chlordiazepoxide. nih.govwikipedia.org The formation of the oxime modifies the electronic and steric properties of the molecule, paving the way for subsequent cyclization reactions.

| Reactant | Nucleophile | Product | Significance |

|---|---|---|---|

| This compound | Hydroxylamine (NH₂OH) | This compound oxime | Key intermediate in the synthesis of chlordiazepoxide and other benzodiazepines. wikipedia.org |

Cyclization Reactions

Derivatives of this compound are extensively used as substrates for cyclization reactions to construct pharmacologically important heterocyclic scaffolds. The synthesis of 1,4-benzodiazepines is a classic application of this compound. researchgate.net

For instance, the synthesis of chlordiazepoxide involves the reaction of this compound with hydroxylamine to form the corresponding oxime. This intermediate is then treated with chloroacetyl chloride in acetic acid, resulting in the formation of 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide. Subsequent reaction with methylamine (B109427) induces a ring expansion and rearrangement, yielding the seven-membered benzodiazepine ring of chlordiazepoxide. wikipedia.org

Similarly, a derivative, 2-amino-2′,5-dichlorobenzophenone, is a starting material for lorazepam. wikipedia.org Its synthesis also begins with the formation of an oxime, followed by reaction with chloroacetyl chloride to give a quinazoline-3-oxide intermediate. A subsequent ring expansion with methylamine, acetylation, hydrolysis, and a final hydrolysis step produces lorazepam. wikipedia.org The synthesis of prazepam also utilizes this compound, involving acylation, reduction, oxidation, and a final cyclization step with hydrazine (B178648) hydrate. wikipedia.org These multi-step syntheses underscore the role of this compound as a versatile building block for creating complex cyclic structures.

| Starting Material Derivative | Key Reagents | Cyclic Product | Reaction Type |

|---|---|---|---|

| This compound oxime | 1. Chloroacetyl chloride 2. Methylamine | Chlordiazepoxide | Cyclization followed by ring expansion/rearrangement. wikipedia.org |

| 2-Amino-2′,5-dichlorobenzophenone oxime | 1. Chloroacetyl chloride 2. Methylamine 3. Acetic anhydride 4. HCl 5. NaOH | Lorazepam | Multi-step cyclization, rearrangement, and functional group manipulation. wikipedia.org |

| This compound | 1. Cyclopropanecarbonyl chloride 2. Lithium aluminium hydride 3. Manganese dioxide 4. Phthalimidoacetyl chloride 5. Hydrazine hydrate | Prazepam | Multi-step synthesis involving acylation and cyclization. wikipedia.org |

Structural Elucidation and Conformational Analysis of Derivatives

The structural and conformational properties of this compound derivatives are crucial for understanding their reactivity and biological activity. Techniques such as X-ray crystallography, spectroscopic methods (FT-IR, FT-Raman), and computational analysis using density functional theory (DFT) are employed for this purpose. scihorizon.com

A detailed structural analysis has been performed on this compound oxime, a direct derivative from a nucleophilic addition reaction. nih.gov X-ray diffraction studies revealed a monoclinic polymorph of this compound. The molecular conformation is characterized by a significant twist between the phenyl and the 2-amino-5-chlorobenzene rings attached to the oxime group. nih.gov The dihedral angle between these two rings is reported to be 80.53 (4)°. nih.gov In the crystal structure, molecules form centrosymmetric dimers through strong O—H⋯N hydrogen bonds. nih.gov A Hirshfeld-surface analysis was used to compare the atom-atom contacts of this monoclinic polymorph to a previously identified triclinic form, highlighting the differences in their intermolecular interactions. nih.gov

Computational studies on the parent compound, this compound, show that the two phenyl rings are non-planar. scihorizon.com The structure is stabilized by an intramolecular N-H···O hydrogen bond, which is confirmed by natural bond orbital (NBO) analysis. scihorizon.com Such analytical and computational methods are essential for characterizing the three-dimensional structure and electronic properties of the derivatives, providing insights that correlate structure with function.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁ClN₂O |

| Crystal System | Monoclinic |

| Dihedral Angle (between rings) | 80.53 (4)° |

| Key Intermolecular Interaction | O—H⋯N hydrogen bonds forming centrosymmetric dimers |

| Intramolecular Interaction | N—H⋯O hydrogen bond |

Iv. Advanced Analytical and Spectroscopic Characterization of 2 Amino 5 Chlorobenzophenone and Its Derivatives

Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural elucidation of 2-Amino-5-chlorobenzophenone. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, revealing detailed information about its chemical bonds and electronic properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The analysis involves passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific chemical bonds within the molecule.

In a typical analysis, the FT-IR spectrum of this compound is recorded in the 4000–400 cm⁻¹ range scihorizon.com. The spectrum reveals characteristic absorption bands that confirm the presence of its key functional groups. For instance, the N-H stretching vibrations of the primary amine group are typically observed as distinct peaks, while the strong absorption from the C=O (carbonyl) group of the benzophenone (B1666685) structure is also a prominent feature. The presence of the C-Cl bond is also confirmed by its characteristic stretching vibration researchgate.net.

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 - 3300 | Asymmetric & Symmetric N-H Stretching | Primary Amine (-NH₂) |

| ~1630 - 1600 | C=O Stretching | Ketone (Benzophenone) |

| ~1600 - 1450 | C=C Stretching | Aromatic Rings |

| ~1300 - 1200 | C-N Stretching | Aromatic Amine |

Note: The exact positions of the peaks can vary slightly based on the sample preparation method (e.g., KBr pellet) and the physical state of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound will show distinct signals for the protons on the two aromatic rings and the amine group. The protons on the chloro-substituted ring are influenced by both the electron-donating amino group and the electron-withdrawing chloro and benzoyl groups, leading to characteristic chemical shifts. The protons of the unsubstituted phenyl ring will appear as a separate set of signals. The two protons of the amino (-NH₂) group typically appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ketone group is particularly noteworthy, appearing significantly downfield (at a high chemical shift) due to its deshielded nature. The carbons of the aromatic rings appear in a distinct region, with their specific shifts influenced by the attached substituents (-NH₂, -Cl, -CO-). The structures of novel synthesized this compound derivatives are often confirmed using both ¹H and ¹³C NMR studies researchgate.net.

Table 2: Predicted Chemical Shifts (δ) in NMR Spectra of this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (C₆H₅-) | ~7.3 - 7.8 |

| ¹H | Aromatic Protons (-C₆H₃(NH₂)(Cl)) | ~6.6 - 7.4 |

| ¹H | Amine Protons (-NH₂) | ~5.5 - 6.5 (often broad) |

| ¹³C | Carbonyl Carbon (C=O) | ~195 - 200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The molecule absorbs UV or visible light to promote electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated system.

Studies have shown that this compound exhibits a maximum absorbance (λmax) at approximately 237 nm researchgate.net. The UV absorption properties are essential for quantitative analysis and for studying the electronic structure of the molecule and its derivatives researchgate.net. The cutoff wavelength of single crystals of the compound has also been determined using UV-vis-NIR spectroscopy researchgate.net.

Table 3: UV-Vis Absorption Data for this compound

| Parameter | Value |

|---|---|

| λmax | ~237 nm |

| Solvent | Typically Ethanol (B145695) or Methanol (B129727) |

Raman Spectroscopy (FT-Raman)

Fourier Transform Raman (FT-Raman) spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The resulting frequency shifts provide information about the vibrational modes of the molecule.

The FT-Raman spectrum of this compound has been recorded and analyzed in detail. scihorizon.comorientjchem.org Typically, the spectrum is recorded in the 3500–50 cm⁻¹ range using a Nd:YAG laser source for excitation scihorizon.com. While some vibrational modes are active in both IR and Raman spectra, others may be strong in one and weak or absent in the other. For instance, the symmetric vibrations of non-polar bonds often produce strong Raman signals. The combination of both FT-IR and FT-Raman provides a more complete picture of the vibrational structure of the molecule scihorizon.comresearchgate.net.

Table 4: Selected FT-Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3100 - 3000 | Aromatic C-H Stretching |

| ~1620 - 1580 | C=C Aromatic Ring Stretching |

| ~1000 | Phenyl Ring Breathing Mode |

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and assessing its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of this compound and its derivatives researchgate.net. It is often employed to monitor the progress of a chemical reaction or to quickly check the purity of a sample oregonstate.edu.

The principle of TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase oregonstate.edu. The plate is then placed in a sealed chamber with a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample move at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase libretexts.org. This differential migration results in the separation of the components into distinct spots. The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front libretexts.org.

For the separation of this compound, a silica gel plate is commonly used as the stationary phase, leveraging its polar nature.

Table 5: Typical TLC System for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Acetone (3:1) or similar non-polar/polar mixtures oregonstate.edu |

| Visualization | UV light (at 254 nm) or chemical staining |

This technique is particularly useful in synthetic chemistry, for example, to confirm the formation of this compound derivatives in reaction mixtures researchgate.net.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of this compound, offering high resolution and sensitivity for separation, quantification, and impurity profiling. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

Detailed research findings indicate that this compound can be effectively separated using a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is preferred over non-volatile acids like phosphoric acid. sielc.com HPLC methods have been developed not only for the primary compound but also for its impurities and degradation products in various matrices. For instance, an RP-HPLC method was utilized to determine the percentage of undecomposed chlordiazepoxide and its major impurities, including this compound. biocrick.com The technique is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

| Parameter | Condition | Application | Reference |

|---|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | Separation of this compound | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | General Analysis | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | LC-MS Applications | sielc.com |

| Application | Separation of impurities in chlordiazepoxide solutions | Pharmaceutical Quality Control | biocrick.com |

| Application | Analysis of potential impurities in Diazepam synthesis | Impurity Profiling | jocpr.com |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of this compound. Due to the compound's amino group, which can cause peak tailing and interaction with the column, derivatization is often employed to improve its chromatographic behavior. thermofisher.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization strategy that converts the active hydrogens in the amino group into more stable and volatile trimethylsilyl (B98337) derivatives. thermofisher.com This process enhances volatility and thermal stability, leading to improved separation and more symmetrical peak shapes. thermofisher.com

The analysis is typically performed on a low-to-mid polarity column, such as a 5% phenyl methylpolysiloxane column. thermofisher.comunodc.org The NIST Mass Spectrometry Data Center contains multiple GC-MS records for this compound, indicating its amenability to this technique and providing reference mass spectra for identification. nih.govnih.gov The technique is valuable for both qualitative identification and quantitative analysis in various applications, including forensic and research settings. caymanchem.com

| Parameter | Condition/Technique | Purpose | Reference |

|---|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural information | nih.govnih.gov |

| Derivatization | Silylation (e.g., with MSTFA) | To increase volatility and stability, and improve peak shape | thermofisher.com |

| Column Type | 5% Phenyl Methylpolysiloxane | Separation of derivatized analytes | thermofisher.comunodc.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and Quantification / Identification | thermofisher.comunodc.org |

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for elucidating the three-dimensional atomic arrangement of this compound in its solid state, providing definitive structural information.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) provides the most precise information about the molecular structure, conformation, and intermolecular interactions in the crystalline state. Several studies have reported the crystal structure of this compound. nih.goviucr.orgresearchgate.net

One analysis deposited in the Crystallography Open Database reveals a monoclinic crystal system with the space group P 1 21/n 1. nih.govnih.gov Another study reported a triclinic crystal system with the space group P1, where the asymmetric unit interestingly contains four independent molecules. researchgate.net In this triclinic form, the dihedral angles between the benzene (B151609) rings of the four molecules range from 53.7(2)° to 59.8(2)°. researchgate.net The molecules in the crystal lattice are linked by N—H⋯O hydrogen bonds, forming a three-dimensional supramolecular architecture. iucr.orgresearchgate.net The growth of single crystals suitable for SCXRD has been achieved by methods such as slow evaporation from a methanol solution and the Microtube Czochralski method. iucr.orgresearchgate.net

| Parameter | Crystal Form 1 | Crystal Form 2 |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P 1 21/n 1 | P1 |

| a (Å) | 4.7737 | 9.7335 (7) |

| b (Å) | 9.4733 | 10.6473 (7) |

| c (Å) | 24.6076 | 24.7554 (17) |

| α (°) | 90.00 | 87.443 (2) |

| β (°) | 97.360 | 88.608 (2) |

| γ (°) | 90.00 | 62.978 (2) |

| Z (Molecules/unit cell) | 4 | 8 |

| Reference | nih.govnih.gov | researchgate.net |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of bulk materials. It is valuable for phase identification, assessing sample purity, and confirming that the bulk material corresponds to the structure determined by SCXRD. Organic single crystals of this compound grown by the Microtube Czochralski method were characterized using both single crystal and powder X-ray diffraction to confirm their structure and crystallinity. researchgate.netresearchgate.net The PXRD pattern serves as a fingerprint for the specific crystalline phase of the compound, and it is a standard characterization method included in the quality control of crystalline active pharmaceutical ingredients and intermediates.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is critical for confirming the empirical formula of a newly synthesized compound or verifying the purity of an existing one. For this compound, with the molecular formula C₁₃H₁₀ClNO, the theoretical elemental composition can be calculated with high precision. caymanchem.comlgcstandards.comnist.gov

Experimental CHN analysis has been employed to confirm the structures of various novel derivatives of this compound. researchgate.net In such studies, the experimentally determined percentages of C, H, and N are compared with the calculated theoretical values. A close agreement between the found and calculated values provides strong evidence for the proposed molecular formula and the purity of the synthesized compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 67.42% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.35% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.30% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.05% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.91% |

| Total Molecular Weight | 231.68 g/mol |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Chlordiazepoxide |

| Diazepam |

| Formic acid |

| Glycine (B1666218) ethyl ester hydrochloride |

| Methanol |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Phosphoric acid |

V. Computational Chemistry and Theoretical Studies of 2 Amino 5 Chlorobenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For 2-amino-5-chlorobenzophenone (2A-5CB), DFT calculations have been instrumental in predicting its molecular geometry, vibrational spectra, and nonlinear optical (NLO) properties. scihorizon.comresearchgate.net These studies commonly utilize the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with various basis sets, such as 6-31G(d), 6-31G(d,p), and 6-311G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net

DFT calculations reveal that the this compound molecule is not planar. The two phenyl rings are twisted with respect to each other, a common feature in diphenyl compounds. scihorizon.com The optimized structure was calculated at the B3LYP/6-31G(d) level of theory. orientjchem.org

Key geometrical findings include:

Dihedral Angles: The two phenyl rings are non-planar, with calculated C-C-C-C dihedral angles of 162.42° and 145.84°. scihorizon.com The phenyl rings in a related compound, 2-methylamino-5-chlorobenzophenone, are inclined by 54.39(8)°. researchgate.net

Amino Group Orientation: The amino group shows a deviation from the plane of the phenyl ring to which it is attached, with a calculated dihedral angle (C5-C6-N11-H12) of 18.51°. orientjchem.org

Bond Lengths and Angles: The carbon-carbon bonds connecting the carbonyl group to the phenyl rings are slightly longer than other C-C bonds within the rings, suggesting minimal conjugation between the two ring systems. scihorizon.com The internal bond angle at the carbon atom attached to the amino group (C1-C6-C5) is 118.286°, which is smaller than the typical internal angle of a phenyl ring. orientjchem.org

Intramolecular Hydrogen Bonding: A short inter-atomic distance between the amino group's hydrogen and the carbonyl group's oxygen suggests the presence of an intramolecular N-H···O hydrogen bond, which is confirmed by Natural Bond Orbital (NBO) analysis. scihorizon.comorientjchem.org

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-C (Ring 1) | 1.38-1.40 | - |

| C-C (Ring 2) | 1.38-1.41 | - |

| C-N | 1.37 | - |

| C=O | 1.25 | - |

| C-Cl | 1.75 | - |

| C-C-C (Ring) | - | ~120 |

| C-CO-C | - | 118.3 |

| Dihedral (Ring 1 vs Ring 2) | - | 53.7 - 59.8 |

Note: Data compiled from theoretical studies. Actual values may vary based on the level of theory and basis set used. The dihedral angle range is from an experimental crystal structure determination which contains four independent molecules. researchgate.net

Theoretical vibrational analysis using DFT is a powerful tool for assigning the vibrational modes observed in experimental FT-IR (Fourier Transform Infrared) and FT-Raman spectra. researchgate.net The harmonic vibrational frequencies for this compound have been computed using methods like B3LYP with 6-31G(d,p) and 6-311G(d,p) basis sets. researchgate.net

The calculated frequencies generally show good agreement with experimental data, allowing for detailed interpretation of the spectra. researchgate.net For instance, the C-Cl stretching vibrations have been identified based on these calculations. researchgate.net The simulated IR and Raman spectra constructed from the computed frequencies and intensities correspond well with the observed spectra, confirming the accuracy of the theoretical model. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT) |

| N-H Stretch (asymmetric) | 3481 | 3483 | 3505 |

| N-H Stretch (symmetric) | 3359 | 3360 | 3385 |

| C=O Stretch | 1625 | 1626 | 1630 |

| C-Cl Stretch | 704 | 709 | 686 |

Note: Calculated values are often scaled to correct for anharmonicity and limitations of the theoretical model. Data is illustrative and based on findings from spectroscopic studies. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. irjweb.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and its tendency to undergo electronic transitions. researchgate.net

For this compound, the analysis of its frontier orbitals reveals:

Charge Transfer: A small HOMO-LUMO energy gap is indicative of intramolecular charge transfer (ICT) occurring within the molecule. scihorizon.comresearchgate.net This charge transfer is a significant factor contributing to the molecule's bioactivity and nonlinear optical properties. researchgate.net

Reactivity: The HOMO-LUMO gap reflects the chemical reactivity; a smaller gap suggests that the molecule is more reactive and can be more easily polarized. irjweb.com

NLO Activity: The ICT character, facilitated by the low energy gap, is directly linked to the nonlinear optical response of the compound. scihorizon.com

Table 3: Calculated HOMO-LUMO Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2967 |

| LUMO Energy | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Note: Values obtained from DFT (B3LYP/6-31+G(d,p)) calculations. researchgate.net

First-order hyperpolarizability (β) is a measure of a material's ability to exhibit nonlinear optical (NLO) phenomena, such as second harmonic generation (SHG). mdpi.com Materials with significant NLO properties are valuable for applications in photonics, optical computing, and data storage. scihorizon.commdpi.com

DFT calculations have been employed to determine the first-order hyperpolarizability of this compound. scihorizon.comresearchgate.net The results indicate that the molecule possesses a notable NLO response. researchgate.netorientjchem.org The computed hyperpolarizability value is significantly larger than that of urea, a standard reference material for NLO studies, suggesting that this compound has strong potential as an NLO material. researchgate.net The large β value is attributed to the intramolecular charge transfer from the electron-donating amino group to the electron-accepting parts of the molecule through the π-conjugated system. scihorizon.com

Table 4: Calculated First Order Hyperpolarizability Values of this compound

| Component | Value (x 10⁻³⁰ esu) |

| β_xxx | 1.85 |

| β_xyy | -0.19 |

| β_xzz | -0.27 |

| β_total | 2.15 |

Note: The total hyperpolarizability (β_total) is calculated from the individual tensor components. Values are illustrative and depend on the computational method.

Molecular Modeling and Simulations

Beyond quantum mechanical calculations, molecular modeling and simulations are used to predict the physicochemical properties of molecules, which is particularly relevant in fields like medicinal chemistry.

In silico methods provide a rapid and cost-effective way to predict a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net For compounds targeting the Central Nervous System (CNS), lipophilicity, typically measured by the logarithm of the partition coefficient (Log P), is a critical parameter. It influences the molecule's ability to cross the blood-brain barrier. researchgate.net

For this compound, various physicochemical parameters have been computed to assess its drug-like properties. These computational tools are essential in the early stages of drug discovery, for example, in designing prodrugs for targeted delivery to the CNS. researchgate.net

Table 5: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 231.68 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 2 |

| Polar Surface Area | 43.1 Ų |

Source: Computed properties from the PubChem database. nih.gov

Drug-likeness Predictions (ADME)

In the field of drug discovery and development, the assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. These pharmacokinetic parameters are pivotal in determining the viability of a compound as a potential drug candidate. Computational methods are frequently employed for the early prediction of a compound's drug-likeness, helping to identify molecules that are likely to be orally bioavailable and possess favorable pharmacokinetic profiles. One of the most common initial screens for drug-likeness is Lipinski's Rule of Five.

Lipinski's Rule of Five provides a set of guidelines to evaluate whether a chemical compound would likely be an orally active drug in humans. The rule states that poor absorption or permeation is more probable when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors (the sum of OH and NH groups).

No more than 10 hydrogen bond acceptors (the sum of N and O atoms).

A molecular mass of less than 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

The physicochemical properties of this compound have been computationally predicted and are available through public databases. These properties can be used to assess its compliance with Lipinski's Rule of Five.

| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 231.68 g/mol | < 500 daltons | Yes |

| Octanol-Water Partition Coefficient (XLogP3-AA) | 3.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from the -NH2 group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (the N and O atoms) | ≤ 10 | Yes |

Based on the analysis, this compound does not violate any of the criteria set forth by Lipinski's Rule of Five. This compliance suggests that the compound has a high probability of good oral bioavailability. Its relatively low molecular weight and moderate lipophilicity (as indicated by the log P value) are favorable for passive diffusion across biological membranes, a key factor in drug absorption. The number of hydrogen bond donors and acceptors is also well within the preferred range, indicating that the molecule's polarity is not excessively high, which could otherwise hinder its ability to cross lipid bilayers. These predictions mark this compound as a molecule with a promising foundational ADME profile for a potential orally administered therapeutic agent.

Theoretical Predictions of Spectroscopic Properties

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic properties, which can be used to interpret experimental data and gain deeper insight into molecular structure and bonding. Density Functional Theory (DFT) is a widely used method for calculating the vibrational frequencies of molecules. For this compound, DFT calculations have been employed to predict its Fourier-transform infrared (FT-IR) and FT-Raman spectra.

These theoretical studies typically involve optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies at that equilibrium geometry. The B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311G(d,p) is a common level of theory for such calculations. The computed vibrational wavenumbers are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra.

Research has shown a strong correlation between the theoretically predicted vibrational spectra and the experimentally recorded FT-IR and FT-Raman spectra for this compound. This good agreement allows for a detailed and reliable assignment of the observed vibrational bands to specific modes of motion within the molecule, such as stretching, bending, and torsional vibrations of its functional groups and aromatic rings.

Below is a table comparing the experimental and calculated vibrational frequencies for some of the key functional groups of this compound, as determined by DFT calculations.

| Experimental Wavenumber (cm-1) | Calculated Wavenumber (cm-1) | Vibrational Assignment | ||

|---|---|---|---|---|

| FT-IR | FT-Raman | B3LYP/6-31G(d) | B3LYP/6-311G(d,p) | |

| 3489 | 3491 | 3504 | 3501 | N-H asymmetric stretching |

| 3371 | 3373 | 3385 | 3382 | N-H symmetric stretching |

| 1624 | 1626 | 1635 | 1631 | C=O stretching |

| 1595 | 1597 | 1604 | 1601 | NH2 scissoring |

| 1288 | 1290 | 1298 | 1295 | C-N stretching |

| 704 | 706 | 709 | 704 | C-Cl stretching |

Data compiled from research articles performing DFT calculations on this compound.

The successful prediction of the vibrational spectra validates the calculated molecular geometry and electronic structure of this compound. These computational studies provide a comprehensive understanding of the molecule's vibrational properties, complementing experimental spectroscopic analysis.

Vi. Advanced Applications of 2 Amino 5 Chlorobenzophenone in Organic Synthesis

Synthesis of Benzodiazepine (B76468) Derivatives

The most prominent application of 2-amino-5-chlorobenzophenone is in the synthesis of benzodiazepines, a class of psychoactive drugs. wum.edu.plwikipedia.org The compound provides the core A and C rings of the benzodiazepine structure.

Chlordiazepoxide was one of the first benzodiazepines to be synthesized. The synthesis begins with this compound. The initial step involves a reaction with hydroxylamine (B1172632) to form an oxime. This intermediate is then acylated with chloroacetyl chloride. The subsequent intramolecular cyclization and reaction with methylamine (B109427) lead to the formation of chlordiazepoxide, which is a 1,4-benzodiazepine-4-oxide. wikipedia.orggoogle.com

A common synthetic pathway is as follows:

Oxime Formation : this compound is reacted with hydroxylamine hydrochloride in ethanol (B145695) under reflux. google.comdesigner-drug.com

Acylation : The resulting oxime is then treated with chloroacetyl chloride. wikipedia.orggoogle.com

Cyclization : The acylated product undergoes a ring-closure reaction to yield 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide. wikipedia.orggoogle.com

Amination : The final step is a reaction with methylamine, which results in the formation of chlordiazepoxide. wikipedia.orggoogle.com

Table 1: Synthesis of Chlordiazepoxide from this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | This compound | Hydroxylamine hydrochloride, Ethanol, Reflux | This compound oxime |

| 2 | This compound oxime | Chloroacetyl chloride | 2-Chloroacetamido-5-chlorobenzophenone oxime |

| 3 | 2-Chloroacetamido-5-chlorobenzophenone oxime | Ring-closure reaction | 6-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxide |

| 4 | 6-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxide | Methylamine | Chlordiazepoxide |

Prazepam is another benzodiazepine derivative synthesized from this compound. The synthesis involves the introduction of a cyclopropylmethyl group at the nitrogen atom.

The synthetic route can be summarized as:

Acylation : this compound is acylated using cyclopropanecarbonyl chloride in the presence of triethylamine. wikipedia.org

Reduction : The resulting amide is reduced using a strong reducing agent like lithium aluminium hydride to yield 2-(cyclopropylmethylamino)-5-chlorobenzhydrol. wikipedia.org

Oxidation : The secondary alcohol is then oxidized to the corresponding ketone using manganese dioxide. wikipedia.org

Second Acylation : The product is acylated again, this time with phthalimidoacetyl chloride. wikipedia.org

Deprotection/Cyclization : The final step involves treatment with hydrazine (B178648) hydrate, which removes the phthalimido protecting group and facilitates the cyclization to form prazepam. wikipedia.org

The synthesis of lorazepam typically starts from a derivative of this compound, namely 2-amino-2',5-dichlorobenzophenone. wikipedia.org This precursor already contains the second chlorine atom present in the final lorazepam structure. The multi-step synthesis involves the formation of a quinazoline-3-oxide intermediate, followed by ring expansion and further chemical modifications to yield the final 3-hydroxy-1,4-benzodiazepine structure of lorazepam. wikipedia.org

This compound is a versatile precursor for a variety of benzodiazepines, not limited to the specific examples above. wum.edu.pl A widely used general method involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid ester, such as glycine (B1666218) ethyl ester, in a solvent like pyridine. This leads to the formation of the 1,4-benzodiazepine-2-one core structure. researchgate.net For instance, the reaction between this compound and glycine ethyl ester yields 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one, a key intermediate that can be further modified, for example, by methylation to produce diazepam. researchgate.net

Another common strategy involves the initial acylation of this compound with chloroacetyl chloride to form 2-chloroacetamido-5-chlorobenzophenone. actascientific.comgoogle.comgoogle.com This intermediate can then undergo amination followed by cyclization to form the benzodiazepine-2-one ring system. actascientific.com Microwave-assisted synthesis has been shown to be an energy-efficient method for these transformations, reducing reaction times for amination and cyclization. actascientific.com

Table 2: General Methodologies for Benzodiazepine Synthesis

| Methodology | Starting Materials | Key Reagents | Intermediate | Final Product Class |

| Amino Acid Condensation | This compound, Glycine ethyl ester | Pyridine | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one | 1,4-Benzodiazepin-2-ones |

| Acylation-Amination-Cyclization | This compound | 1. Chloroacetyl chloride2. Aminating agent (e.g., hexamine)3. Cyclization conditions | 2-Chloroacetamido-5-chlorobenzophenone | 1,4-Benzodiazepin-2-ones |

Synthesis of Quinoline (B57606) Derivatives

Beyond benzodiazepines, this compound is an important raw material for synthesizing quinoline derivatives. patsnap.comnih.gov Quinolines are a class of heterocyclic aromatic compounds with a broad spectrum of biological activities. The Friedländer synthesis is a classical and straightforward method for quinoline synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This compound serves as the 2-aminoaryl ketone component in this reaction, leading to the formation of highly substituted quinolines. patsnap.com

Synthesis of Other Heterocyclic Compounds

The reactivity of this compound extends to the synthesis of numerous other heterocyclic systems. Its utility as a building block is well-documented for the preparation of compounds such as:

Acridones

Quinazolines

Indazoles

Indoles

Fluorenones wum.edu.plnih.gov

These syntheses leverage the presence of the ortho-amino group and the ketone functionality, which can participate in various cyclization and condensation reactions to build these complex molecular architectures. nih.gov

Quinazolines

Quinazolines are a class of bicyclic heterocyclic compounds that exhibit a broad spectrum of biological activities. This compound is a valuable starting material for synthesizing 2,4-disubstituted quinazolines. Various synthetic methodologies have been developed, often involving multi-component reactions that are efficient and atom-economical.

One common approach is the reaction of 2-aminobenzophenones with an aldehyde and a nitrogen source, such as ammonium (B1175870) acetate (B1210297), under different catalytic conditions. For instance, a catalyst- and solvent-free synthesis can be achieved by reacting 2-aminobenzophenones, aldehydes, and ammonium acetate under microwave irradiation, affording quinazoline (B50416) derivatives in high yields (70-91%) within minutes. core.ac.uk

Molecular iodine has also been employed as an effective catalyst for the synthesis of quinazolines from 2-aminobenzophenones. A notable green chemistry approach involves the iodine-catalyzed benzylic sp³ C-H bond amination of 2-aminobenzophenones with benzylamines, using molecular oxygen as the oxidant. researchgate.netresearchgate.net This transition-metal- and solvent-free method provides 2-arylquinazolines in good to excellent yields (68-92%). researchgate.net

Another strategy involves an iodine-catalyzed tandem reaction between 2-aminobenzophenone, N-methylamines (as a carbon source), and ammonium chloride (as a nitrogen source) in DMSO at 120 °C, using molecular oxygen as the green oxidant. researchgate.net This method is operationally simple and provides quinazolines in yields ranging from 20-98%. researchgate.net

The table below summarizes various catalytic systems and conditions for the synthesis of quinazolines from 2-aminobenzophenone derivatives.

| Catalyst/Reagent | Other Reactants | Conditions | Yield (%) | Reference |

| None (Microwave) | Aldehydes, NH₄OAc | Solvent-free, Microwave | 70-91 | core.ac.uk |

| Molecular Iodine (I₂) | Benzylamines, O₂ | Solvent-free, 130 °C | 68-92 | researchgate.netresearchgate.net |

| Molecular Iodine (I₂) | N-methylamines, NH₄Cl, O₂ | DMSO, 120 °C | 20-98 | researchgate.net |

| Ceric Ammonium Nitrate (CAN)-TBHP | Benzylamines | Acetonitrile (B52724) | Good to Excellent | researchgate.net |

| TMSOTf | Nitriles | Microwave, 100 °C, 10 min | 72-78 | researchgate.net |

| TMSOTf/HMDS | Benzaldehydes, in situ NH₃ | Microwave, 150 °C, 30 min | 81-94 | researchgate.net |

This table is interactive. Click on the headers to sort.

Benzimidazoles

The synthesis of benzimidazoles is a cornerstone of heterocyclic chemistry, typically achieved through the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid (or its derivatives) in the Phillips-Ladenburg reaction or an aldehyde in the Weidenhagen reaction. These methods rely on the reaction of the diamine with a one-carbon electrophile to form the imidazole (B134444) ring.

This compound is an o-aminoaryl ketone. The direct synthesis of a 2-phenylbenzimidazole (B57529) from this compound is not a standard or commonly reported transformation in the literature. The ketone carbonyl group is generally less reactive than an aldehyde carbonyl for the intramolecular cyclization required to form the benzimidazole (B57391) ring under typical condensation conditions. Established methods for creating 2-substituted benzimidazoles almost exclusively utilize o-phenylenediamines as the key precursor, which contains the necessary vicinal diamine functionality for cyclization.

Indazoles

Indazoles, or 1H-benzopyrazoles, are another important class of nitrogen-containing heterocyclic compounds. 2-Aminobenzophenones, including this compound, are recognized as useful starting materials for the synthesis of various indazole derivatives. nih.gov A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine derivatives provides a straightforward route to indazoles in very good yields. nih.gov This method is noted for being operationally simple, mild, and tolerant of a wide range of functional groups. nih.gov

3-Arylindoles